Tggap

Description

Tggap refers to the glass transition temperature (Tg) measured via mechanical relaxation methods such as dynamic mechanical thermal analysis (DMTA), which detects changes in material stiffness under compression . It is a critical parameter for understanding the stability of amorphous materials, particularly in food science and polymer chemistry. The glass transition marks the shift from a brittle, glassy state to a flexible, rubbery state, influenced by moisture content and temperature. This compound is distinct from other Tg measurement methods, such as the Tgloss factor (derived from dielectric relaxation), which may yield different values due to variations in molecular mobility detection .

This compound is pivotal in predicting biochemical stability. For instance, in pea protein and bean cotyledon systems, this compound defines the critical storage temperature (Tc) below which enzymatic reactions (e.g., phytic acid hydrolysis) are suppressed . Its measurement is essential for optimizing storage conditions and material design in industries ranging from food preservation to pharmaceuticals.

Properties

CAS No. |

76995-91-0 |

|---|---|

Molecular Formula |

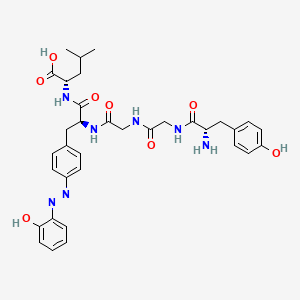

C34H41N7O8 |

Molecular Weight |

675.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-[4-[(2-hydroxyphenyl)diazenyl]phenyl]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C34H41N7O8/c1-20(2)15-28(34(48)49)39-33(47)27(17-22-7-11-23(12-8-22)40-41-26-5-3-4-6-29(26)43)38-31(45)19-36-30(44)18-37-32(46)25(35)16-21-9-13-24(42)14-10-21/h3-14,20,25,27-28,42-43H,15-19,35H2,1-2H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,48,49)/t25-,27-,28-/m0/s1 |

InChI Key |

CXJOOHVWCLLZBK-MYKRZTLLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)N=NC2=CC=CC=C2O)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N=NC2=CC=CC=C2O)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Stability Implications

Moisture-Driven this compound Changes

- Pea Protein: this compound decreases linearly with moisture (R² = 0.98), stabilizing at ~40°C for 16% moisture content.

- Bean Cotyledon : A 5% moisture increase reduces this compound by 25°C, but lipid content delays enzymatic spoilage despite rubbery-state conditions (Tc exceeds this compound by 20°C) .

Stability Diagrams

- Model Systems (Fig. 6 ): Pea protein’s this compound predicts a glassy state at 12% moisture, but phytic acid hydrolysis persists, challenging classical glass transition theory .

- Real Systems (Fig. 7 ): Bean cotyledon’s Tc (40°C) exceeds this compound by 20°C, aligning with seed aging kinetics, suggesting this compound alone is insufficient for stability modeling .

Methodological Considerations

This compound’s dependency on DMTA introduces variability compared to calorimetric methods (e.g., DSC):

Industrial and Research Implications

- Food Science : Prioritize this compound measurements for dry storage design but supplement with Tc data to account for enzymatic activity .

- Material Engineering : Blend pea protein with citrus pectin to enhance moisture resistance in biodegradable films .

Tables and Figures

Table 1. Gordon-Taylor Parameters for this compound Calculation

| Material | Tgs (°C) | k | R² |

|---|---|---|---|

| Pea Protein | 165 | 4.2 | 0.97 |

| Bean Cotyledon | 142 | 5.8 | 0.95 |

Figure 1. Stability diagram of pea protein showing this compound (●) and Tgloss factor (▲) .

Conclusion this compound provides critical insights into material stability but requires contextual interpretation with structural and functional analogs. Future research should integrate multi-method Tg analysis and expand comparisons to synthetic polymers for cross-industry applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.